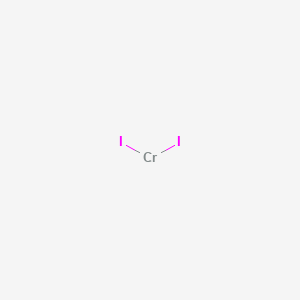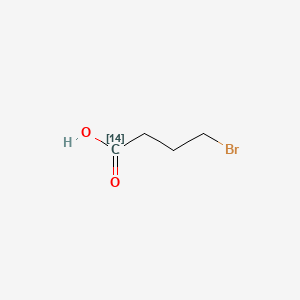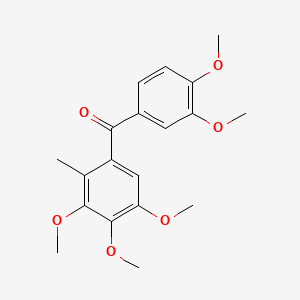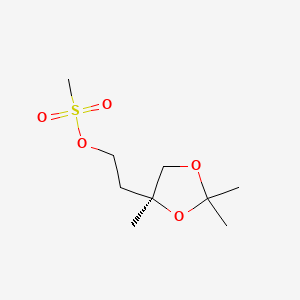
(Dibutylstannylene)bis(thioethylene) bis(3,5,5-trimethylhexanoate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Dibutylstannylene)bis(thioethylene)bis(3,5,5-trimethylhexanoate) is a chemical compound that belongs to the organotin family. Organotin compounds are characterized by the presence of tin (Sn) atoms bonded to organic groups. This particular compound is known for its unique structure, which includes dibutylstannylene and thioethylene groups, as well as 3,5,5-trimethylhexanoate moieties. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
準備方法
The synthesis of (Dibutylstannylene)bis(thioethylene)bis(3,5,5-trimethylhexanoate) typically involves the reaction of dibutyltin dichloride with thioethylene and 3,5,5-trimethylhexanoic acid. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is usually heated to promote the reaction, and the product is purified through techniques such as recrystallization or chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
(Dibutylstannylene)bis(thioethylene)bis(3,5,5-trimethylhexanoate) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of tin, which can lead to the formation of new organotin compounds.
Reduction: Reduction reactions can convert the compound into lower oxidation states of tin, altering its chemical properties.
Substitution: The thioethylene and 3,5,5-trimethylhexanoate groups can be substituted with other functional groups, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
(Dibutylstannylene)bis(thioethylene)bis(3,5,5-trimethylhexanoate) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce tin-containing groups into molecules. It is also studied for its catalytic properties in various chemical reactions.
Biology: The compound is investigated for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of (Dibutylstannylene)bis(thioethylene)bis(3,5,5-trimethylhexanoate) involves its interaction with molecular targets such as enzymes and receptors. The tin atom in the compound can coordinate with various ligands, influencing the activity of enzymes and other proteins. The thioethylene and 3,5,5-trimethylhexanoate groups can also interact with biological molecules, affecting their function and activity. The specific pathways involved depend on the context of its use and the biological system being studied.
類似化合物との比較
(Dibutylstannylene)bis(thioethylene)bis(3,5,5-trimethylhexanoate) can be compared with other organotin compounds, such as:
Dibutyltin dichloride: A simpler organotin compound used in similar applications but with different reactivity and properties.
Tributyltin oxide: Known for its use as a biocide, it has different biological activity and toxicity compared to (Dibutylstannylene)bis(thioethylene)bis(3,5,5-trimethylhexanoate).
Tetramethyltin: Another organotin compound with distinct chemical properties and applications.
特性
CAS番号 |
67859-59-0 |
|---|---|
分子式 |
C30H60O4S2Sn |
分子量 |
667.6 g/mol |
IUPAC名 |
2-[dibutyl-[2-(3,5,5-trimethylhexanoyloxy)ethylsulfanyl]stannyl]sulfanylethyl 3,5,5-trimethylhexanoate |
InChI |
InChI=1S/2C11H22O2S.2C4H9.Sn/c2*1-9(8-11(2,3)4)7-10(12)13-5-6-14;2*1-3-4-2;/h2*9,14H,5-8H2,1-4H3;2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChIキー |
RMPSVBWSZIUICW-UHFFFAOYSA-L |
正規SMILES |
CCCC[Sn](CCCC)(SCCOC(=O)CC(C)CC(C)(C)C)SCCOC(=O)CC(C)CC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (2S)-2-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methylbutanoate](/img/structure/B13812729.png)
![(2S,3R,5R,9R,10R,13R,14S,17S)-17-((2R,3R,5R)-2,3-dihydroxy-5,6-dimethylheptan-2-yl)-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6(10H)-one](/img/structure/B13812734.png)
![1-[4-(Aminomethyl)piperazin-1-yl]propan-1-one](/img/structure/B13812740.png)

![5-Chloro-2-[[[(4-fluorobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13812751.png)

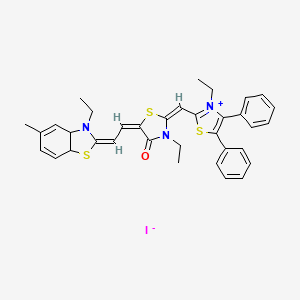
![Methyl 2-methoxy-4-[(methylsulfonyl)amino]benzoate](/img/structure/B13812777.png)
